[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine
Description
[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine is a secondary amine featuring a propyl chain substituted with a 2,4-dichlorophenyl group and a methylamine moiety. Its molecular formula is C₁₀H₁₂Cl₂N, with a molecular weight of 217.12 g/mol.
Structure
3D Structure
Properties
Molecular Formula |
C10H13Cl2N |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-13-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7,13H,2-3,6H2,1H3 |
InChI Key |
AFOXBJMTVXJFLL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Gabriel Synthesis with Subsequent Methylation
The Gabriel synthesis is a well-established method for primary amine preparation, adaptable to secondary amines through post-functionalization. For [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine, this approach involves three key steps:
-
Synthesis of 1-Chloro-3-(2,4-dichlorophenyl)propane
-
Phthalimide Intermediate Formation
-
Hydrazinolysis and Methylation
-
Primary amine release : The phthalimide intermediate undergoes hydrolysis with hydrazine hydrate (80%) in methanol under reflux for 24–28 hours, yielding 3-(2,4-dichlorophenyl)propylamine.
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Methylation : The primary amine is methylated via the Eschweiler-Clarke reaction using formaldehyde (HCHO) and formic acid (HCOOH) at 100°C for 6–8 hours.
-
Advantages : High purity (>98% HPLC), scalability, and compatibility with industrial production.
Direct Alkylation of Methylamine
This one-step method involves the reaction of 1-chloro-3-(2,4-dichlorophenyl)propane with methylamine under controlled conditions:
Reductive Amination of 3-(2,4-Dichlorophenyl)propanal
An alternative route avoids alkyl halides:
-
Aldehyde synthesis : Oxidation of 3-(2,4-dichlorophenyl)propanol using pyridinium chlorochromate (PCC) in dichloromethane.
-
Reductive amination : Reaction with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer).
Limitations : Lower efficiency due to intermediate oxidation steps.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Gabriel + Methylation | SOCl₂, K-phthalimide, HCHO | 60–100°C, reflux | 92–95 | >98 | High |
| Direct Alkylation | CH₃NH₂, THF | 50°C, 12 h | 70–75 | 90–92 | Moderate |
| Reductive Amination | PCC, NaBH₃CN | RT, pH 5–6 | 65–70 | 85–88 | Low |
Optimization Strategies and Challenges
Solvent and Temperature Effects
Byproduct Management
Green Chemistry Considerations
-
Solvent recycling : DMF recovery via distillation reduces environmental impact.
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Catalytic alternatives : Exploring biocatalysts for reductive amination could improve sustainability.
Industrial-Scale Production Insights
The Gabriel method is preferred for large-scale synthesis due to:
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Batch process compatibility : Example 3 in demonstrates a 2.73 kg yield (99.3%) using industrial reactors.
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Cost efficiency : Raw materials (SOCl₂, phthalimide) are inexpensive and commercially available.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Synthetic Intermediate in Drug Development
One of the primary applications of [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine is as a synthetic intermediate in the development of pharmaceutical agents. Its structure allows for modifications that can lead to the creation of various therapeutic compounds targeting central nervous system disorders. The compound's similarity to known psychoactive substances positions it as a candidate for further investigation in drug design aimed at treating conditions such as depression and anxiety disorders.
Preliminary studies suggest that This compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Compounds with similar structures have been explored for their antidepressant and anxiolytic properties. However, detailed pharmacological profiles specific to this compound remain limited, necessitating further research to elucidate its biological effects.
Case Studies
- Antidepressant Activity : Research on structurally related compounds has indicated potential antidepressant effects, prompting investigations into the specific interactions of This compound with serotonin receptors.
- Anxiolytic Properties : Similar compounds have been shown to exhibit anxiolytic effects in animal models, suggesting that this compound may also possess such qualities pending empirical validation.
Applications in Agrochemicals
The compound may also serve as a precursor in the synthesis of agrochemicals, particularly those involving chlorinated aromatic compounds. The chlorinated nature of the phenyl group contributes to the efficacy of certain herbicides and pesticides, making this compound relevant in agricultural applications where control over pests and weeds is required.
Mechanism of Action
The mechanism of action of [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between [3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Amine Chain Structure | Biological Activity/Notes | Reference |
|---|---|---|---|---|---|---|
| This compound | C₁₀H₁₂Cl₂N | 217.12 | 2,4-dichloro | Propyl-methylamine | Hypothesized CNS activity (inferred from analogs) | |
| [(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine | C₁₃H₂₀ClN₂ | 254.80 | 4-chloro | Diethylamino-propyl | Not specified; likely CNS modulator | |
| (3,4-Dichlorophenyl)methylamine | C₁₁H₁₅Cl₂NO | 248.15 | 3,4-dichloro | Methoxypropylamine | Unknown; methoxy group may reduce lipophilicity | |
| 1-(4-Chlorophenyl)ethylamine | C₁₅H₂₅ClN₂ | 268.83 | 4-chloro | Branched dimethylamino chain | Antiproliferative potential (inferred) | |
| MA1 (3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propylaminoquinolin-6-ol) | C₁₉H₁₅ClFN₃O₂ | 394.80 | 2-chloro-4-fluoro | Oxadiazole-propylamine | High CB2 receptor affinity (Ki = 2.1 nM) | |
| HBK16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) | C₂₂H₂₈ClN₂O₂ | 392.93 | 2-chloro-5-methyl | Piperazine-phenoxypropyl | Serotonergic/dopaminergic activity |
Key Observations:
Impact of Halogen Substitution: The 2,4-dichloro configuration in the target compound provides steric and electronic effects distinct from mono-chloro (e.g., [(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine) or mixed halogenated analogs (e.g., MA1 with 2-chloro-4-fluoro). Dichloro substitution typically enhances binding to hydrophobic pockets in receptors compared to mono-substituted derivatives . Methoxy groups (e.g., in (3,4-Dichlorophenyl)methylamine) reduce lipophilicity (logP ~2.5 vs.
Amine Chain Modifications :
- Branching and bulkiness (e.g., in [1-(4-Chlorophenyl)ethyl]amine derivatives) can hinder receptor interaction, as seen in antiproliferative assays where bulky chains reduced activity ().
- Piperazine moieties (e.g., HBK16) introduce basicity and hydrogen-bonding capacity, often improving affinity for neurotransmitter receptors .
Biological Activity Trends :
- Compounds with oxadiazole or piperazine cores (e.g., MA1, HBK16) show high receptor specificity (CB2 or serotonin/dopamine receptors) due to rigid backbones and hydrogen-bonding sites .
- Dichloro-substituted amines may exhibit CNS activity , as inferred from structurally related MCHR1 antagonists () and CB2 agonists ().
Biological Activity
[3-(2,4-Dichloro-phenyl)-propyl]-methyl-amine is a compound notable for its unique structural characteristics, which confer a range of biological activities. This article explores the biological activity of this compound through various studies, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dichlorophenyl group and an amine functional group, which play critical roles in its biological interactions. The presence of chlorine atoms enhances the lipophilicity and reactivity of the molecule, potentially influencing its binding to biological targets.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit nitric oxide production in macrophages, indicating a potential for modulating inflammatory responses . The structure-activity relationship (SAR) in these studies highlights that the presence of specific substituents can enhance anti-inflammatory activity.
The mechanism by which this compound exerts its biological effects likely involves interactions with various enzymes and receptors. The dichlorophenyl moiety is hypothesized to bind within hydrophobic pockets of proteins, while the amine group may form hydrogen bonds with key amino acid residues . This dual interaction can lead to modulation of enzymatic activity or receptor signaling pathways.
Study on Enzyme Inhibition
In a study examining enzyme inhibition, compounds structurally related to this compound were tested against various enzymes involved in metabolic pathways. The results indicated a significant inhibition of enzyme activity at low micromolar concentrations, suggesting that this compound could serve as a lead in drug development targeting metabolic disorders.
Receptor Binding Studies
Another investigation focused on the binding affinity of similar compounds to NMDA receptors. Results showed that certain derivatives effectively inhibited receptor function at concentrations below 5 µM, indicating potential neuroprotective effects . This finding suggests that this compound might also interact with neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
